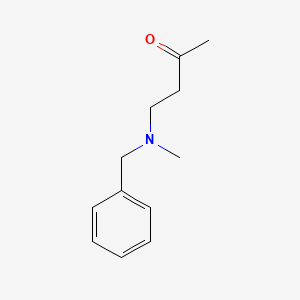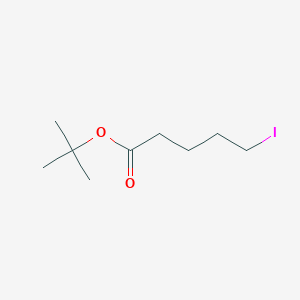
4-ブロモ-1,5-ジメチル-1H-ピロール-2-カルボニトリル
説明
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (4-Br-DMPPC) is an organic compound with a wide range of applications in scientific research. It is a member of the pyrrole family, consisting of a nitrogen atom and five carbon atoms, and is characterized by its bromo substituent. 4-Br-DMPPC has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins, lipids, and other biomolecules.
科学的研究の応用
4-ブロモ-1,5-ジメチル-1H-ピロール-2-カルボニトリル:包括的な分析:
医薬品研究
この化合物は、さまざまな薬理学的に活性な分子の合成における中間体として役立つ可能性があります。 ピロール誘導体は、抗炎症作用、抗腫瘍作用、コレステロール低下作用を持つ薬物の主要な成分として知られています .
材料科学
構造の独自性により、ピロールが基本的な構成要素となるポリマーや染料などの新素材の開発に使用できる可能性があります .
触媒
ピロールは、重合プロセスや腐食抑制剤を含む触媒反応で使用されます。 この化合物は、反応性に影響を与える可能性のある臭素置換のために、これらの用途を強化できる可能性があります .
分光化学分析
この化合物の臭素原子は、合成された化合物の分子量を確認し、フラグメンテーションパターンを理解するための質量分析において貴重な試薬となる可能性があります .
生物学的研究
生物学的に重要なアルカロイドおよび合成複素環系誘導体の合成における中間体として、この化合物は、生物学的経路とプロセスの研究に不可欠となる可能性があります .
分子ドッキング研究
この化合物の構造は、薬物設計に不可欠な、生物学的標的との相互作用を予測するための分子ドッキング研究での使用の可能性を示唆しています .
抗菌研究
ピロール誘導体は、抗菌剤として用途があります。 4-ブロモ-1,5-ジメチル-1H-ピロール-2-カルボニトリルの特定の構造は、微生物酵素または受容体との独自の相互作用を提供する可能性があります .
腐食抑制
工業環境では、ピロール誘導体は腐食抑制剤として使用されています。 この化合物の臭素原子は、腐食防止特性を強化する可能性があります .
特性
IUPAC Name |
4-bromo-1,5-dimethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJTYVWCWBUADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572357 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142057-56-5 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142057-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)











